1,4-b-D-Xylobiitol
Description
1,4-β-D-Xylobiitol is a sugar alcohol derived from the reduction of the disaccharide 1,4-β-D-xylobiose, which consists of two xylose monomers linked by a β-1,4 glycosidic bond . Xylobiitol retains the β-1,4 linkage but replaces the reducing end’s aldehyde group with a hydroxyl group, enhancing stability and altering solubility .
Properties
Molecular Formula |
C10H20O9 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
(2S,3R,4R)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C10H20O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h4-17H,1-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1 |
InChI Key |
AGMMOFWXIZIUHT-RSZZQXBVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](CO)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC(CO)C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-b-D-Xylobiitol can be synthesized through various chemical routes. One common method involves the reduction of xylose using catalytic hydrogenation. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches. Genetically modified microorganisms can be used to convert xylose into this compound through fermentation processes. These methods are advantageous due to their sustainability and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4-b-D-Xylobiitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can yield simpler polyols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Simpler polyols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-b-D-Xylobiitol has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a model compound for understanding xylose metabolism.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-b-D-Xylobiitol involves its interaction with specific enzymes and metabolic pathways. It primarily targets enzymes involved in xylose metabolism, such as xylose isomerase and xylulokinase. These interactions facilitate the conversion of xylose into useful metabolic intermediates, which can then enter various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1. Structural Features
*Note: Xylobiitol’s molecular formula and weight are estimated based on xylobiose reduction (addition of 2 H₂ molecules).
2.2. Physical and Chemical Properties
- Solubility: Xylobiitol likely shares high water solubility with other sugar alcohols (e.g., 1-deoxy-D-arabinitol forms hydrogen-bonded chains in water ), whereas imino derivatives (e.g., 1,4-dideoxy-1,4-imino-D-arabinitol) may exhibit lower solubility due to hydrophobic imino groups .
- Stability : The absence of a reducing end in Xylobiitol enhances stability compared to xylobiose, similar to how cellopentaitol’s oligosaccharide structure improves thermal resistance .
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